3-Hydroxy Darifenacin
Overview
Description
3-Hydroxy Darifenacin is a metabolite of darifenacin . It is an antagonist of M1-5 muscarinic receptors .
Synthesis Analysis
The synthesis of darifenacin, the parent compound of 3-Hydroxy Darifenacin, involves various routes including the hazardous Mitsunobu reaction . During the large scale synthesis of darifenacin hydrobromide, four potent impurities were observed .Molecular Structure Analysis
The molecular formula of 3-Hydroxy Darifenacin is C28H30N2O3 . The exact mass is 442.23 and the molecular weight is 442.560 .Chemical Reactions Analysis
Darifenacin, the parent compound of 3-Hydroxy Darifenacin, is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .Scientific Research Applications
Pharmacokinetics and Metabolism :
- Darifenacin is a selective muscarinic M3 receptor antagonist, primarily used in the treatment of overactive bladder disorder. It has a short terminal elimination half-life, is well absorbed from the gastrointestinal tract, and undergoes extensive hepatic metabolism. The pharmacokinetics of darifenacin indicate that it possesses a moderate-to-high hepatic extraction ratio, with a large volume of distribution and high plasma clearance. Its metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 enzymes (Skerjanec, 2006).
Nanostructured Lipid Carrier Enhancement :
- Research has explored the use of nanostructured lipid carriers (NLCs) to enhance the bioavailability of darifenacin hydrobromide. These carriers show potential in improving the drug's bioavailability compared to conventional dosage forms (Allah & Hussein, 2018).
Cancer Research Applications :
- A study on the effects of darifenacin on human colon adenocarcinoma cells in vitro and in vivo showed that blocking cholinergic signaling via muscarinic acetylcholine receptor 3 (M3R) with darifenacin may be beneficial in treating colorectal cancer (Hering et al., 2021).
Synthesis and Chemical Processing :
- Studies on the synthesis of darifenacin hydrobromide have been conducted, detailing the process and yield, providing insights into the drug's chemical production (Zhe-dong, 2007; Pramanik et al., 2012; Zang Heng-chang, 2012).
Formulation and Drug Delivery Systems :
- Research has been done on formulating darifenacin hydrobromide into extended release matrix tablets and buccal drug delivery systems to enhance its efficacy and convenience for patients (Brahma, 2017; Jagdale et al., 2012).
Population Pharmacokinetic Modelling :
- Population pharmacokinetic modeling of darifenacin and its metabolite has been conducted, exploring factors like CYP2D6 genotype, formulation-dependent bioavailability, and the effect of inhibitors like ketoconazole and erythromycin (Kerbusch et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Darifenacin | |
CAS RN |
206048-82-0 | |
Record name | UK-148993 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-148993 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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